molecular formula C14H20N2O3 B13853823 (R)-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide

(R)-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide

Katalognummer: B13853823
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: SGYKCQVUCNHDRI-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is known for its unique structural properties, which contribute to its diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide typically involves the use of Boc-serine to form lactone, followed by O-methylation without the addition of any catalyst . This method is advantageous due to its simplicity, mild reaction conditions, and suitability for industrial production.

Industrial Production Methods

In industrial settings, the preparation of ®-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide involves phase-transfer catalysis and other metal catalysts to enhance the efficiency and yield of the reaction . This method is optimized for large-scale production, ensuring high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Wissenschaftliche Forschungsanwendungen

®-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Lacosamide: A similar compound used in the treatment of epilepsy.

    N-benzylacetamide: Shares structural similarities but differs in its biological activity and applications.

Uniqueness

®-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide is unique due to its specific chiral configuration and the presence of both acetamido and methoxy groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C14H20N2O3

Molekulargewicht

264.32 g/mol

IUPAC-Name

(2R)-2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide

InChI

InChI=1S/C14H20N2O3/c1-11(17)15-13(10-19-3)14(18)16(2)9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,15,17)/t13-/m1/s1

InChI-Schlüssel

SGYKCQVUCNHDRI-CYBMUJFWSA-N

Isomerische SMILES

CC(=O)N[C@H](COC)C(=O)N(C)CC1=CC=CC=C1

Kanonische SMILES

CC(=O)NC(COC)C(=O)N(C)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.